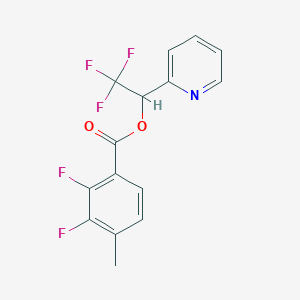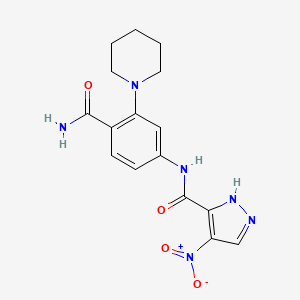
(2,2,2-Trifluoro-1-pyridin-2-ylethyl) 2,3-difluoro-4-methylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,2,2-Trifluoro-1-pyridin-2-ylethyl) 2,3-difluoro-4-methylbenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of pyridine and benzoate, which are widely used in the synthesis of various drugs and organic compounds.
科学研究应用
(2,2,2-Trifluoro-1-pyridin-2-ylethyl) 2,3-difluoro-4-methylbenzoate has several potential applications in scientific research. One of the main applications is in the field of medicinal chemistry, where it can be used as a starting material for the synthesis of various drugs. This compound has been found to exhibit antitumor activity and has been used as a lead compound for the development of new anticancer drugs.
Another potential application of (2,2,2-Trifluoro-1-pyridin-2-ylethyl) 2,3-difluoro-4-methylbenzoate is in the field of organic chemistry. This compound can be used as a building block for the synthesis of various organic compounds, including heterocycles and biologically active molecules.
作用机制
The mechanism of action of (2,2,2-Trifluoro-1-pyridin-2-ylethyl) 2,3-difluoro-4-methylbenzoate is not fully understood. However, it is believed that this compound exerts its antitumor activity by inhibiting the growth of cancer cells. This compound has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
(2,2,2-Trifluoro-1-pyridin-2-ylethyl) 2,3-difluoro-4-methylbenzoate has been found to exhibit antitumor activity in various cancer cell lines. This compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
实验室实验的优点和局限性
One of the main advantages of (2,2,2-Trifluoro-1-pyridin-2-ylethyl) 2,3-difluoro-4-methylbenzoate is its potential as a starting material for the synthesis of various drugs and organic compounds. This compound is relatively easy to synthesize and can be obtained in high yields.
One of the limitations of (2,2,2-Trifluoro-1-pyridin-2-ylethyl) 2,3-difluoro-4-methylbenzoate is its limited solubility in water. This can make it difficult to work with in aqueous solutions.
未来方向
There are several future directions for the research on (2,2,2-Trifluoro-1-pyridin-2-ylethyl) 2,3-difluoro-4-methylbenzoate. One direction is the development of new anticancer drugs based on this compound. This could involve the synthesis of new derivatives with improved antitumor activity and lower toxicity.
Another direction is the synthesis of new organic compounds using (2,2,2-Trifluoro-1-pyridin-2-ylethyl) 2,3-difluoro-4-methylbenzoate as a building block. This could involve the development of new methods for the synthesis of heterocycles and biologically active molecules.
Conclusion:
(2,2,2-Trifluoro-1-pyridin-2-ylethyl) 2,3-difluoro-4-methylbenzoate is a chemical compound with potential applications in various fields, including medicinal chemistry and organic chemistry. This compound has been found to exhibit antitumor activity and can be used as a starting material for the synthesis of various drugs and organic compounds. Further research is needed to fully understand the mechanism of action of this compound and to develop new derivatives with improved activity and lower toxicity.
合成方法
The synthesis of (2,2,2-Trifluoro-1-pyridin-2-ylethyl) 2,3-difluoro-4-methylbenzoate involves the reaction of 2,3-difluoro-4-methylbenzoic acid with 2-amino-2,2,2-trifluoro-N-(pyridin-2-yl) acetamide. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction typically takes place in a solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature.
属性
IUPAC Name |
(2,2,2-trifluoro-1-pyridin-2-ylethyl) 2,3-difluoro-4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F5NO2/c1-8-5-6-9(12(17)11(8)16)14(22)23-13(15(18,19)20)10-4-2-3-7-21-10/h2-7,13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFCOQKPRLEYEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)OC(C2=CC=CC=N2)C(F)(F)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F5NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2,2-Trifluoro-1-pyridin-2-ylethyl) 2,3-difluoro-4-methylbenzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-chloro-3-fluoro-N-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]benzenesulfonamide](/img/structure/B7434031.png)
![rac-[(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-en-5-yl]methanamine](/img/structure/B7434051.png)
![[1-[4-(3-Carbamoylpiperidin-1-yl)benzoyl]piperidin-2-yl]methyl piperidine-1-carboxylate](/img/structure/B7434052.png)
![methyl N-[[4-[(6-carbamoylpyrimidin-4-yl)amino]phenyl]methyl]-N-methylcarbamate](/img/structure/B7434056.png)
![ethyl (1R,3S,4S)-2-[4-iodo-3-(trifluoromethoxy)benzoyl]-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B7434062.png)
![6-iodo-N-[(1-methylsulfonylazetidin-3-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B7434063.png)
![N-[4-(3-carbamoylphenoxy)phenyl]-5-hydroxy-2-methylbenzamide](/img/structure/B7434067.png)
![N-[3-[(6-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl]methanesulfonamide](/img/structure/B7434068.png)

![N-[3-[(2-amino-2-oxoethyl)-methylcarbamoyl]phenyl]-6-methyl-2-thiophen-2-ylquinoline-4-carboxamide](/img/structure/B7434071.png)
![N-[(2R,3R)-1-(1-benzylpyrazole-3-carbonyl)-2-(2-methoxyphenyl)piperidin-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B7434082.png)
![2-[(5-Methoxy-[1,3]thiazolo[5,4-b]pyridin-2-yl)sulfanyl]-4-methyl-1,3-oxazole](/img/structure/B7434085.png)
![N-[4-(2-fluoroethoxy)phenyl]-3-(pyrazin-2-ylamino)benzamide](/img/structure/B7434112.png)